4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a phenol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylpyrazoles depending on the nature of the substituent introduced.
Scientific Research Applications
4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a phenyl group instead of a hydroxyl group.
3-Amino-5-methyl-1H-pyrazole: Lacks the phenyl group, making it less versatile in terms of chemical reactivity.
4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Contains a pyrimidine ring, offering different biological activities.
Uniqueness
4-(5-Amino-3-methyl-1H-pyrazol-1-YL)phenol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-(5-amino-3-methylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H11N3O/c1-7-6-10(11)13(12-7)8-2-4-9(14)5-3-8/h2-6,14H,11H2,1H3 |
InChI Key |
MHTFWOKOHNVHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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